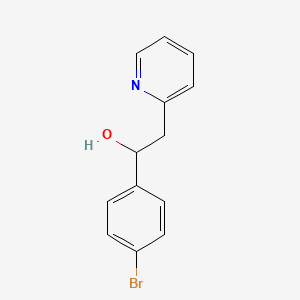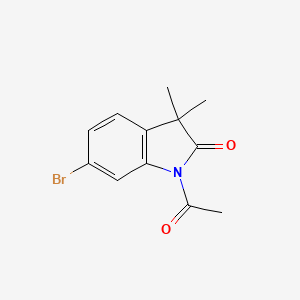
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one typically involves the bromination of a precursor indole compound followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation. The reactions are usually carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the bromination and acetylation processes is also common. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and debrominated compounds, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Acetyl-6-bromo-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, enhancing its efficacy.
Comparación Con Compuestos Similares
6-Bromo-1,3-dihydro-2H-indol-2-one: Lacks the acetyl group, resulting in different chemical properties and biological activities.
1-Acetyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one:
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a nitro group and a spiro structure, leading to distinct chemical behavior.
Uniqueness: 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one is unique due to the presence of both the bromine atom and the acetyl group, which confer specific reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
1-acetyl-6-bromo-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7(15)14-10-6-8(13)4-5-9(10)12(2,3)11(14)16/h4-6H,1-3H3 |
Clave InChI |
QGRBQCOHNBHKHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

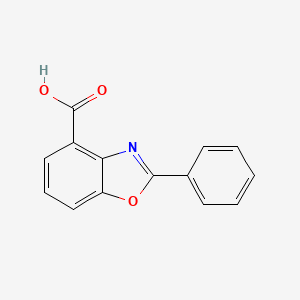
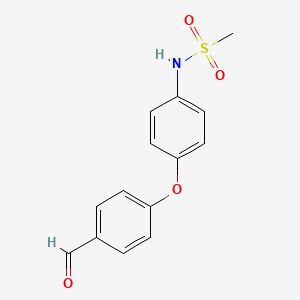
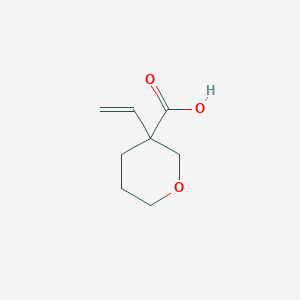


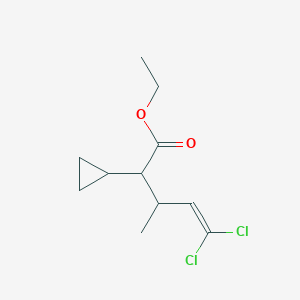

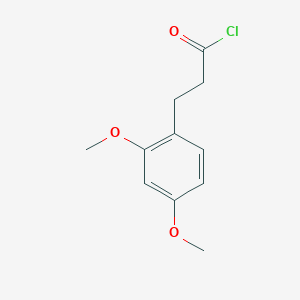

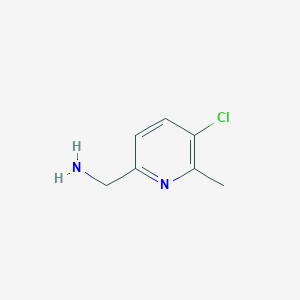
![Imidazo-[1,2-a]-quinoline-2-methanol](/img/structure/B8304742.png)

